Ferrocene, amino-

説明

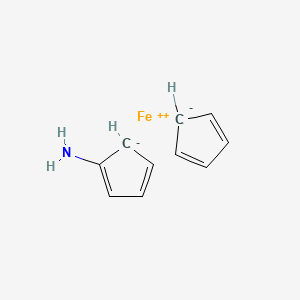

Ferrocene, amino- is an organometallic compound that belongs to the class of sandwich compounds. It consists of a ferrocene core, which is a molecule with two cyclopentadienyl rings bound to a central iron atom, and an amino group attached to the ferrocene structure.

準備方法

Synthetic Routes and Reaction Conditions

From Grignard Reagents: Ferrocene can be synthesized by treating a Grignard reagent with iron chloride (II).

From Sodium Cyclopentadienide: Cyclopentadiene is treated with sodium metal to form sodium cyclopentadienide, which then reacts with iron chloride (II) to yield ferrocene.

Industrial Production Methods

The industrial production of ferrocene typically involves the reaction of cyclopentadiene with iron chloride (II) in the presence of a base, such as sodium or potassium hydroxide. This method is scalable and allows for the efficient production of ferrocene on a large scale .

化学反応の分析

Types of Reactions

Oxidation: Ferrocene undergoes oxidation reactions to form ferrocenium ions.

Substitution: Ferrocene undergoes electrophilic aromatic substitution reactions, similar to benzene.

Common Reagents and Conditions

Oxidation: Ferric chloride, nitric acid.

Reduction: Sodium borohydride.

Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

Oxidation: Ferrocenium ions.

Reduction: Neutral ferrocene.

Substitution: Various substituted ferrocene derivatives, depending on the substituent used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Aminoferrocene derivatives have shown promising results in anticancer applications. Studies have demonstrated their effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lymphocytic leukemia (P-388). For instance, a study synthesized several aminoferrocene carboxamides and evaluated their cytotoxic potential, revealing significant activity against MCF-7 cells with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Properties

Research indicates that aminoferrocene compounds possess antibacterial and antifungal properties. A notable case involved the synthesis of ferrocene-based amides that were screened for their antimicrobial activity against pathogenic fungi and bacteria. The results showed that certain derivatives exhibited low toxicity towards human cells while maintaining high efficacy against microbial strains .

Materials Science

Electroactive Materials

Aminoferrocene derivatives are utilized in the development of electroactive materials for sensors and batteries. Their redox-active nature allows them to serve as effective electron transfer mediators. For example, ferrocene-functionalized graphene oxide electrodes have been developed for biosensing applications, demonstrating enhanced performance in glucose detection through mediated redox catalysis .

Polymer Chemistry

In polymer chemistry, aminoferrocene compounds are incorporated into redox-active polymers and dendrimers. These materials exhibit unique properties such as improved solubility and altered reactivity, making them suitable for applications in fuel cells and as catalysts in organic reactions .

Electrochemistry

Electrochemical Sensors

Aminoferrocene has been integrated into electrochemical sensors for detecting various biomolecules. Its ability to undergo reversible oxidation makes it an ideal candidate for developing sensitive detection platforms for glucose, dopamine, and heavy metals in biological samples .

Catalysis

Aminoferrocene derivatives also serve as catalysts in organic reactions such as oxidation and hydrogenation processes. Their unique structure enhances catalytic efficiency while providing stability under reaction conditions. Studies have shown that ferrocene-based catalysts can facilitate cross-coupling reactions with high yields .

Table 1: Anticancer Activity of Aminoferrocene Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ferrocene Carboxamide | MCF-7 | 10 | Induction of apoptosis |

| Aminoferrocene Derivative A | P-388 | 15 | Inhibition of cell proliferation |

| Ferrocene Amide B | HeLa | 12 | Cell cycle arrest |

Table 2: Electrochemical Properties of Aminoferrocene Derivatives

| Compound Name | Redox Potential (V) | Application |

|---|---|---|

| Ferrocene-Graphene | 0.25 | Glucose biosensor |

| Aminoferrocene Ester | 0.30 | Electrode material |

| Ferrocene Amide C | 0.28 | Catalyst in organic reactions |

Case Studies

Case Study 1: Antimicrobial Ferrocene Derivatives

A series of aminoferrocene derivatives were synthesized and tested against resistant strains of bacteria. The study highlighted the structural modifications that enhance antimicrobial activity while minimizing cytotoxicity to human cells. The findings underscore the potential of these compounds as novel antimicrobial agents in clinical settings .

Case Study 2: Electrochemical Sensing Applications

The development of a ferrocene-functionalized reduced graphene oxide electrode demonstrated significant improvements in glucose detection sensitivity compared to traditional methods. This innovation showcases the practical application of aminoferrocene in biosensing technologies, paving the way for future advancements in medical diagnostics .

作用機序

The mechanism of action of ferrocene, amino- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. In the case of anticancer activity, ferrocene derivatives can induce apoptosis in cancer cells by generating ROS and disrupting cellular redox balance . Additionally, ferrocene-modified amino acids can interact with specific molecular targets in the brain, affecting synaptic transmission and potentially influencing cognitive functions .

類似化合物との比較

Ferrocene, amino- can be compared with other similar compounds, such as:

Ferroceron: Used for the treatment of iron deficiency anemia.

Ferroquine: An antimalarial drug that is effective against chloroquine-resistant strains of Plasmodium falciparum.

Ferrocifen: A ferrocene analog of tamoxifen, used in the treatment of hormone-dependent breast cancer.

These compounds share the ferrocene core structure but differ in their functional groups and specific applications. Ferrocene, amino- is unique due to its amino group, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .

生物活性

Ferrocene, an organometallic compound, has garnered significant attention for its diverse biological activities, particularly when modified with amino groups. This article explores the biological activity of "ferrocene, amino-", detailing its antibacterial, anticancer, and antioxidant properties, alongside relevant case studies and research findings.

Overview of Ferrocene

Ferrocene consists of a sandwich-like structure with two cyclopentadienyl rings bound to a central iron atom. The introduction of amino groups can enhance its biological properties, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

Recent studies have demonstrated that ferrocene derivatives exhibit notable antibacterial properties. For instance, a study reported that dipeptides derived from 1′-aminoferrocene-1-carboxylic acid displayed significant antibacterial activity against various strains, including Staphylococcus aureus , Bacillus subtilis , and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) was determined to be as low as 2 mM .

Table 1: Antibacterial Activity of Ferrocene Derivatives

| Compound | MIC (mM) | Target Bacteria |

|---|---|---|

| Dipeptide 1 | 2 | Staphylococcus aureus |

| Dipeptide 2 | 2 | Bacillus subtilis |

| Dipeptide 3 | 2 | Pseudomonas aeruginosa |

The activity was found to be concentration- and time-dependent, indicating that higher concentrations and longer exposure times enhance antibacterial efficacy. Moreover, the chirality of the compounds influenced their biological activity, with specific configurations showing superior effectiveness .

Anticancer Activity

Ferrocene derivatives have also been investigated for their anticancer potential. A study highlighted that ferrocene-based compounds exhibited antiproliferative activity against various cancer cell lines while maintaining low toxicity levels compared to conventional anticancer agents .

Case Study: Ferrocene-Amino Acid Conjugates

One noteworthy investigation involved synthesizing ferrocene-amino acid conjugates which were screened for their cytotoxic effects on Hep G2 (human liver carcinoma) and Hs 578 T (human breast cancer) cells. The results indicated significant cytotoxicity at concentrations ranging from 150 to 500 μM, suggesting that these compounds could serve as promising candidates for further development in cancer therapy .

Table 2: Cytotoxic Effects of Ferrocene-Amino Acid Conjugates

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Conjugate A | Hep G2 | 250 |

| Conjugate B | Hs 578 T | 300 |

Antioxidant Activity

The antioxidant properties of ferrocene derivatives are also noteworthy. Research utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that certain ferrocene-based compounds can effectively scavenge free radicals, thereby exhibiting potential as antioxidants .

The biological activity of ferrocene derivatives is often attributed to their ability to undergo redox reactions. The conversion of ferrocene to its oxidized form, ferricenium ion, enables these compounds to participate in electron transfer processes essential for various biological reactions. This redox behavior is crucial in mediating both anticancer and antimicrobial actions .

Q & A

Basic Research Questions

1. Nomenclature and Structural Characterization of Amino-Ferrocene Derivatives Q: How are amino-ferrocene derivatives systematically named according to IUPAC guidelines, and what structural features must be characterized? A: Amino-ferrocene derivatives follow IUPAC rules by designating the amino group (-NH₂) as a substituent on the cyclopentadienyl (Cp) ring. For example, "1-aminoferrocene" indicates the amino group on one Cp ring. Structural characterization requires nuclear magnetic resonance (NMR) to confirm substitution patterns (e.g., ¹H NMR for Cp protons and ¹³C NMR for ring carbons). X-ray crystallography is critical for resolving stereoelectronic effects, such as the orientation of the amino group relative to the ferrocene core .

3. Synthesis of Amino-Ferrocene via Reductive Amination Q: What methodological approaches are used to synthesize amino-ferrocene derivatives, and how does reductive amination apply? A: Amino-ferrocene derivatives are synthesized through reductive amination using formic acid or formate salts as reductants. For example, ferrocene carbonyl compounds (e.g., ferrocenecarboxaldehyde) react with ammonia or amines under Leuckart conditions to form amino derivatives. Reaction optimization requires pH control (~8–9) and inert atmospheres to prevent oxidation of the ferrocene core .

4. Analytical Techniques for Characterizing Amino-Ferrocene Q: Which analytical methods are essential for confirming the purity and structure of amino-ferrocene compounds? A: Key methods include:

- Mass spectrometry (MS): To determine molecular ion peaks and fragmentation patterns.

- Infrared (IR) spectroscopy: To identify N-H stretching vibrations (~3300–3500 cm⁻¹) and Fe-Cp bonds (~480 cm⁻¹).

- Cyclic voltammetry (CV): To assess redox behavior (e.g., E₁/₂ values for Fe²+/Fe³+ couples), which shifts with amino substitution .

5. Basicity of Amino Groups in Ferrocene Derivatives Q: How does the basicity of the amino group in amino-ferrocene compare to aliphatic amines? A: The amino group in amino-ferrocene exhibits lower basicity than aliphatic amines (e.g., ethylamine) due to electron-withdrawing effects from the ferrocene core. Titration with HCl(aq) reveals pKa values ~5–6, compared to ~10–11 for aliphatic amines. This reduced basicity impacts solubility and reactivity in acidic media .

6. Stability of Amino-Ferrocene in Aqueous and Oxidative Conditions Q: What factors influence the stability of amino-ferrocene in aqueous solutions, and how can degradation be mitigated? A: Amino-ferrocene is prone to hydrolysis under acidic/basic conditions and oxidation in air. Stability is enhanced by:

- Buffering solutions near neutral pH.

- Using antioxidants (e.g., ascorbic acid) in electrochemical studies.

- Storing compounds under inert gas (N₂/Ar) .

Advanced Research Questions

7. Computational Modeling of Amino-Ferrocene Conformers Q: How do computational methods differentiate between D5d and D5h conformers of amino-ferrocene? A: Density functional theory (DFT) calculations compare energy minima for eclipsed (D5h) and staggered (D5d) conformers. IR and Raman spectroscopy validate computational predictions by matching vibrational modes (e.g., Fe-Cp stretching) to experimental data. Energy decomposition analysis (EDA) further quantifies intramolecular interactions .

8. Electrochemical Applications in Biosensing Q: How are amino-ferrocene composites used in electrochemical biosensors, and what design parameters optimize sensitivity? A: Amino-ferrocene/β-cyclodextrin/graphene composites enhance dopamine detection via supramolecular host-guest interactions. Key parameters:

- Electrode modification: Layer-by-layer deposition to control film thickness.

- pH optimization: pH 7.4 mimics physiological conditions.

- Interference mitigation: Selectivity against ascorbic acid is achieved via electrostatic repulsion .

9. Resolving Contradictions in Redox Potential Data Q: Why do reported redox potentials for amino-ferrocene vary across studies, and how can inconsistencies be addressed? A: Variations arise from solvent effects (e.g., acetonitrile vs. aqueous), reference electrode calibration, and substituent electronic effects. Standardization protocols include:

- Internal calibration with ferrocene/ferrocenium (Fc/Fc⁺) as a reference.

- Controlling ionic strength (e.g., 0.1 M KCl).

- Reporting detailed experimental conditions (e.g., scan rate, temperature) .

10. Structural Dynamics in Peptide-Ferrocene Conjugates Q: How do amino-ferrocene-peptide conjugates mimic secondary protein structures, and what techniques validate these models? A: Ferrocene-dipeptide conjugates form β-sheet-like 10-membered rings via intramolecular H-bonds, confirmed by:

- X-ray crystallography: Resolves H-bond distances (~2.8–3.2 Å).

- Circular dichroism (CD): Detects chiral induction from the Cp rings.

- NMR NOE experiments: Maps spatial proximity between amino protons and Cp hydrogens .

10. Spectroscopic Differentiation of Mono- vs. Bis-Amino Derivatives Q: How can IR and NMR spectroscopy distinguish mono- and bis-amino-ferrocene derivatives? A:

- ¹H NMR: Bis-substituted derivatives show symmetrical splitting of Cp protons (e.g., singlet for 1,1′-bis-aminoferrocene).

- IR: Bis derivatives exhibit two N-H stretching bands (asymmetric and symmetric) at ~3350 and ~3450 cm⁻¹, while mono derivatives show a single broad band.

- UV-Vis: Bis derivatives display a redshift in λmax due to extended conjugation .

特性

IUPAC Name |

cyclopenta-1,3-dien-1-amine;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCZBBOLTYBTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1N.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FeN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569741 | |

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273-82-1 | |

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。